![molecular formula C13H11ClN4 B5727145 2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)
2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, also known as CDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. CDMP is a heterocyclic compound that contains both triazole and pyrimidine rings in its structure.
Scientific Research Applications
Synthesis and Structural Analysis
One of the primary applications of 2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its synthesis and structural analysis. Repich et al. (2017) focused on synthesizing N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and examining its crystal structure, which forms inversion dimers and is packed into layers by π-stacking interactions (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Pharmaceutical and Antibacterial Activity
This compound also finds applications in pharmaceutical research, particularly in the development of new antibacterial agents. Kumar et al. (2009) synthesized new derivatives of this compound and tested them for antibacterial activity against various bacteria, finding some derivatives to be as potent as commercially available antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009). Similarly, Prakash et al. (2004) also focused on synthesizing derivatives for antibacterial applications and found certain compounds to exhibit substantial antibacterial activity (Prakash, Bhardwaj, Kumar, Tyagi, & Aneja, 2004).
Chemotherapeutic Research
This compound is explored in chemotherapeutic applications as well. Lakomska et al. (2008) studied the antiproliferative activity of platinum(IV) complexes with this compound against various cancer cell lines, finding some complexes to exhibit significant cytotoxic activity (Łakomska, Wojtczak, Sitkowski, Kozerski, & Szłyk, 2008).
Agricultural and Herbicidal Applications
In agriculture, the compound is used in the synthesis of herbicides. Shen De-long (2006) synthesized novel derivatives and assessed their herbicidal activities, finding significant inhibition against certain weeds (Shen De-long, 2006). Furthermore, Yang et al. (2001) designed and synthesized novel triazolo[1,5-a]pyrimidine derivatives with promising herbicidal activity (Yang, Xu, & Lu, 2001).
Material Science and Organic Light-emitting Properties
This compound has also been investigated in material science, particularly in the field of organic light-emitting properties. Liu et al. (2008) reported the synthesis of a derivative that self-assembled into microfibers with blue organic light-emitting properties (Liu, Wang, Zhu, Tu, & Yang, 2008).
properties
IUPAC Name |
2-(4-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18-13(15-8)16-12(17-18)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDOCGYZCSFGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
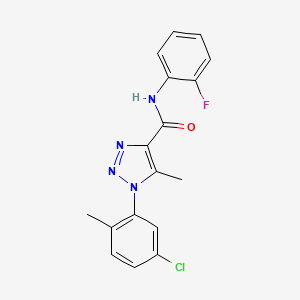

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
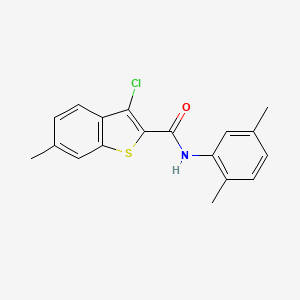
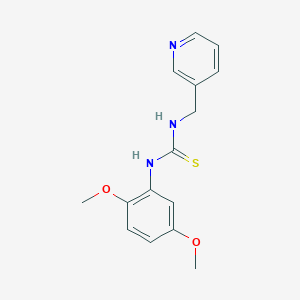
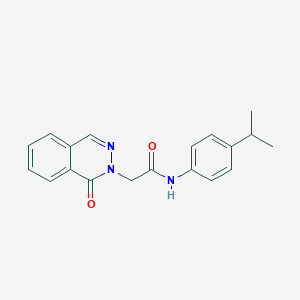
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

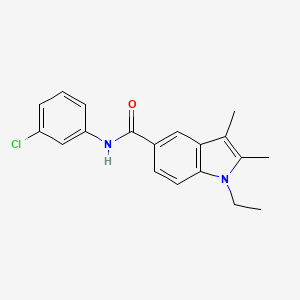
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)